A Technical Guide to the Physicochemical Characterization of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
A Technical Guide to the Physicochemical Characterization of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorinated pyrazoles, in particular, represent a class of compounds with significant therapeutic potential.[1] The novel structure, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, presents a unique combination of functional groups: a brominated pyrazole core and a bromodifluoromethyl group at the N1 position. These features are hypothesized to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. To date, a comprehensive physicochemical profile of this compound is absent from the public literature. This guide provides a detailed theoretical framework and a set of validated experimental protocols for the complete characterization of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, enabling its assessment for drug development and other scientific applications.
Introduction: The Rationale for Characterization
Pyrazole derivatives are prevalent in a wide range of biologically active molecules.[2] The introduction of a bromine atom, as seen in 4-bromo-1H-pyrazole, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable building block in pharmaceutical discovery.[3] Furthermore, the addition of fluorinated alkyl groups, such as the bromodifluoromethyl moiety, can significantly enhance metabolic stability and membrane permeability.[1]
The subject of this guide, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole, combines these features. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful biological or chemical investigation. Properties such as solubility, lipophilicity (LogP), thermal stability, and ionization constant (pKa) are critical determinants of a compound's behavior in both in vitro and in vivo systems, influencing everything from formulation to bioavailability and target engagement. This document outlines a systematic workflow for elucidating these essential parameters.
Comparative Analysis with Structurally Related Analogs
While no direct experimental data for the target compound is publicly available, an analysis of structurally similar pyrazoles can provide a valuable predictive baseline. The properties of these analogs help inform expected values and potential challenges in handling and analysis.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes / Source |
| 4-bromo-1H-pyrazole | 4-bromo substitution on the pyrazole ring. | C₃H₃BrN₂ | 146.97 | 2075-45-8 | A foundational building block.[4][5] |
| 4-bromo-1-methyl-1H-pyrazole | N1-methylated analog. | C₄H₅BrN₂ | 161.00 | 15803-02-8 | Provides insight into the effect of simple N1-alkylation.[6] |
| 4-bromo-1-(difluoromethyl)-1H-pyrazole | N1-difluoromethyl analog. | C₄H₃BrF₂N₂ | Not explicitly listed, but structure provided. | 956477-67-1 | Closest analog with a fluorinated N1-substituent. Listed as a liquid, but most properties are unavailable.[7] |
| 4-bromo-1-(trifluoromethyl)-1H-pyrazole | N1-trifluoromethyl analog. | C₄H₂BrF₃N₂ | 214.97 | 1046831-97-3 | Demonstrates the impact of a perfluorinated methyl group at the N1 position.[8] |
Expert Rationale: Comparing these analogs is crucial. The transition from a simple methyl group (in 4-bromo-1-methyl-1H-pyrazole) to increasingly fluorinated groups is expected to increase lipophilicity and alter the electronic properties of the pyrazole ring. The target compound's CBrF2 group is unique and its properties will be influenced by both the fluorine and bromine atoms on the same methyl carbon.
Recommended Characterization Workflow
A logical and sequential approach is essential for generating reliable physicochemical data. The proposed workflow ensures that the structural integrity of the compound is confirmed before proceeding to detailed property measurements.
Caption: Overall workflow for physicochemical characterization.
Experimental Protocols for Core Parameter Determination
The following sections provide detailed, step-by-step methodologies for measuring the most critical physicochemical properties.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a primary determinant of bioavailability. It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard" for lead optimization.[9][10][11]
Caption: Decision tree for selecting a solubility assay.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility of the compound in a specific buffer.[12]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Compound: Add an excess amount of solid 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole to a known volume of the PBS buffer in a sealed glass vial. The excess should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.22 µm PVDF filter.
-
Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile). Analyze the concentration of the compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations.
-
Calculation: Report the solubility in µg/mL or µM.
Trustworthiness: The extended equilibration time and separation of undissolved solid are key to ensuring the measurement reflects a true thermodynamic equilibrium. Using a calibrated analytical method like HPLC for quantification ensures accuracy.
Lipophilicity (LogP)
Expertise & Experience: The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional approach, providing a direct measure of partitioning.
Protocol 2: LogP Determination (Shake-Flask Method)
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the test compound in the aqueous phase to a concentration well below its aqueous solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial for several hours (e.g., 4 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two layers.
-
Quantification: Carefully sample both the aqueous and the octanol layers. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Thermal Stability
Expertise & Experience: Understanding a compound's thermal stability is critical for determining appropriate storage conditions, assessing potential degradation during formulation processes, and for overall safety. Thermogravimetric Analysis (TGA) is the ideal technique for this assessment.[13]
Protocol 3: Thermal Stability Analysis by TGA
-
Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole into a TGA pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a controlled linear heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve. The onset temperature of weight loss indicates the beginning of decomposition. The temperature at which 5% weight loss occurs (T₅) is often reported as the decomposition temperature.
Trustworthiness: TGA provides a direct, quantitative measure of mass loss versus temperature. Running the experiment under an inert atmosphere ensures that the observed weight loss is due to thermal decomposition, not oxidation. Differential Scanning Calorimetry (DSC) can be run concurrently or separately to identify melting points, phase transitions, and crystallization events.[14]
Forward Outlook
The systematic application of the protocols detailed in this guide will yield a robust and comprehensive physicochemical profile for 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This foundational dataset is indispensable for guiding further research, whether in the context of medicinal chemistry, agrochemical development, or materials science. The resulting data will enable informed decisions regarding formulation, dosage, and the design of subsequent in vitro and in vivo studies, ultimately accelerating the evaluation of this novel compound's potential.
References
- Apollo Scientific. (2023, July 5). 4-Bromo-1-(difluoromethyl)-1H-pyrazole Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84656718, 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 4-bromo-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Retrieved from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]
-
UNF Digital Commons. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Fluoromethylated (Amino)Tetrazoles: Manipulating Thermal and Energetic Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 6. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 1046831-97-3|4-Bromo-1-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. asianpubs.org [asianpubs.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
